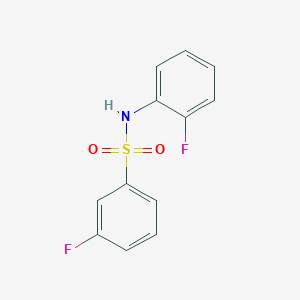

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

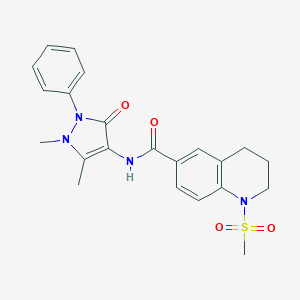

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FSBA is a sulfonamide derivative that contains two fluorine atoms in its structure, making it highly reactive and effective in various applications.

Mechanism of Action

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling occurs through the formation of a covalent bond between the sulfonamide group of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide and the primary amine group of the target protein. This reaction is highly specific, as the sulfonamide group only reacts with primary amines and not other functional groups in proteins. The labeling process is irreversible, allowing for the long-term tracking of labeled proteins in cells and tissues.

Biochemical and Physiological Effects

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled proteins. The labeling process does not affect protein function or stability, allowing for the accurate measurement of protein interactions and kinetics. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to be non-toxic to cells, making it a safe and effective labeling technique.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling offers several advantages over other labeling techniques. It is highly specific, allowing for the selective labeling of specific amino acid residues. The labeling process is irreversible, allowing for long-term tracking of labeled proteins. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling does not affect protein function or stability, making it suitable for studying protein interactions and kinetics. However, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling also has limitations, including the requirement for primary amines in proteins and the potential for off-target labeling.

Future Directions

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has shown great potential in scientific research, and future directions for its use include the development of new labeling techniques and the application of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling in various fields, including drug discovery, proteomics, and cell biology. Additionally, the development of new 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide derivatives with improved properties could expand the range of applications for this labeling technique.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction mixture is then heated to form 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, which can be further purified through recrystallization. This method has been optimized to provide high yields of pure 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, making it suitable for large-scale production.

Scientific Research Applications

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to label proteins and peptides with high specificity. 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide reacts with primary amines in proteins to form stable sulfonamide bonds, allowing for the selective labeling of specific amino acid residues. This labeling technique has been used in various applications, including protein structure determination, protein-protein interaction studies, and enzyme kinetics analysis.

properties

Product Name |

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C12H9F2NO2S |

Molecular Weight |

269.27 g/mol |

IUPAC Name |

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |

InChI Key |

ZGYVCSSOXMPPRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)

![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)

![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)

![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)

![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)

![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)